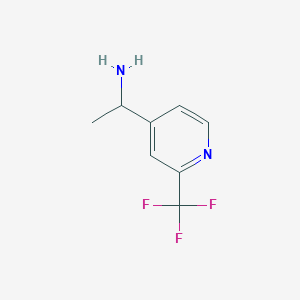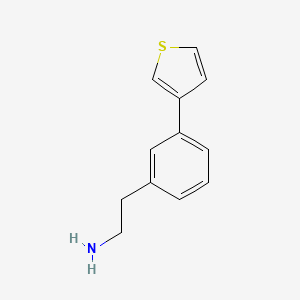
2-(3-(Thiophen-3-yl)phenyl)ethanamine
Overview
Description
2-(3-(Thiophen-3-yl)phenyl)ethanamine is an organic compound that belongs to the class of aromatic amines It features a thiophene ring attached to a phenyl ring, which is further connected to an ethanamine group
Mechanism of Action
Target of Action
It is known that thiophene derivatives, which include 2-(3-(thiophen-3-yl)phenyl)ethanamine, have been studied for their potential biological activities . These compounds have shown a variety of properties and applications, particularly in medicinal chemistry .
Mode of Action
It is known that thiophene derivatives can easily react with electrophiles due to the presence of sulfur atom contributing two π electrons to the aromatic sextet . This suggests that this compound might interact with its targets through electrophilic substitution .
Biochemical Pathways
Thiophene derivatives have been reported to exhibit a wide range of therapeutic properties, suggesting that they may affect multiple biochemical pathways .
Pharmacokinetics
It is known that the compound is a solid at room temperature , which could influence its bioavailability.
Result of Action
It is known that thiophene derivatives have shown a variety of pharmacological properties such as anticancer, anti-inflammatory, antimicrobial, antihypertensive, and anti-atherosclerotic properties . This suggests that this compound might have similar effects.
Biochemical Analysis
Biochemical Properties
2-(3-(Thiophen-3-yl)phenyl)ethanamine plays a significant role in biochemical reactions, particularly in its interactions with enzymes and proteins. It has been observed to interact with enzymes involved in metabolic pathways, such as aminotransferases and dehydrogenases. These interactions often involve the binding of this compound to the active sites of these enzymes, influencing their catalytic activity. Additionally, this compound can form complexes with proteins, altering their conformation and function. The nature of these interactions is typically non-covalent, involving hydrogen bonding, hydrophobic interactions, and van der Waals forces .
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. This compound has been shown to influence cell signaling pathways, particularly those involved in cell growth and differentiation. It can modulate the expression of genes associated with these pathways, leading to changes in cellular metabolism and function. For instance, this compound can upregulate or downregulate the expression of specific genes, thereby affecting the production of proteins involved in critical cellular processes .
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. One primary mechanism involves the binding of this compound to specific biomolecules, such as receptors and enzymes. This binding can either inhibit or activate the target biomolecule, leading to downstream effects on cellular function. For example, this compound can inhibit the activity of certain enzymes by occupying their active sites, preventing substrate binding and subsequent catalysis. Additionally, this compound can influence gene expression by interacting with transcription factors and other regulatory proteins .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, this compound may exhibit minimal effects, while higher doses can lead to significant biochemical and physiological changes. Threshold effects have been observed, where a certain dosage is required to elicit a measurable response. At very high doses, this compound can exhibit toxic or adverse effects, including cellular damage and organ dysfunction. These dosage-dependent effects are critical for determining the safe and effective use of this compound in experimental settings .
Metabolic Pathways
This compound is involved in several metabolic pathways, interacting with various enzymes and cofactors. It can be metabolized by cytochrome P450 enzymes, leading to the formation of metabolites that may have distinct biochemical properties. This compound can also influence metabolic flux, altering the levels of key metabolites within cells. Understanding the metabolic pathways of this compound is essential for elucidating its overall impact on cellular metabolism and function .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. This compound can be actively transported across cell membranes, accumulating in particular cellular compartments. The distribution of this compound is influenced by its chemical properties, such as solubility and affinity for binding proteins. These factors determine its localization and accumulation within different tissues, impacting its overall biological activity .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-(Thiophen-3-yl)phenyl)ethanamine can be achieved through several methods. One common approach involves the reaction of thiophene with a phenyl derivative under specific conditions. For instance, thiophene can be reacted with chloromethylbenzene in the presence of a base to form the desired product. Another method involves the use of Grignard reagents, where a thiophene derivative is reacted with a phenylmagnesium bromide to yield the target compound .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product in its pure form .
Chemical Reactions Analysis
Types of Reactions
2-(3-(Thiophen-3-yl)phenyl)ethanamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenation using bromine or chlorination using chlorine gas.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce the corresponding amine derivatives .
Scientific Research Applications
2-(3-(Thiophen-3-yl)phenyl)ethanamine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential pharmaceutical intermediate for the development of new drugs.
Comparison with Similar Compounds
Similar Compounds
- 2-(Thiophen-2-yl)ethanamine
- 2-(Thiophen-3-yl)ethanamine
- 2-(Thiophen-2-yl)phenylamine
Uniqueness
2-(3-(Thiophen-3-yl)phenyl)ethanamine is unique due to the specific positioning of the thiophene and phenyl rings, which can influence its chemical reactivity and biological activity. This unique structure may confer distinct properties compared to other similar compounds, making it valuable for specific applications .
Properties
IUPAC Name |
2-(3-thiophen-3-ylphenyl)ethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13NS/c13-6-4-10-2-1-3-11(8-10)12-5-7-14-9-12/h1-3,5,7-9H,4,6,13H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WMTNKIFTYQZVGG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C2=CSC=C2)CCN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13NS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



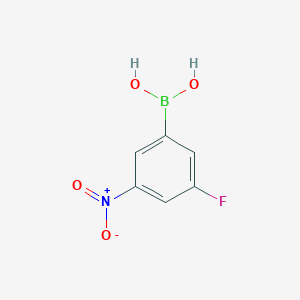


![1-[(1-Chlorocyclobutyl)sulfinyl]-4-methylbenzene](/img/structure/B1457437.png)
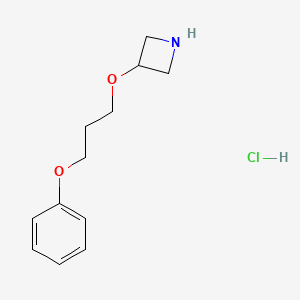
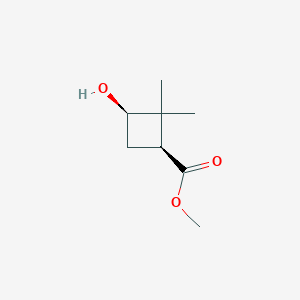


![[1-(2-Bromo-phenyl)-cyclopropyl]-methanol](/img/structure/B1457444.png)
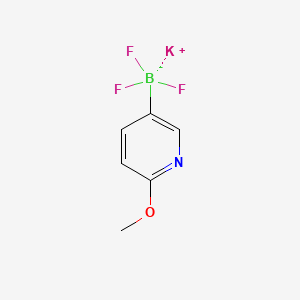
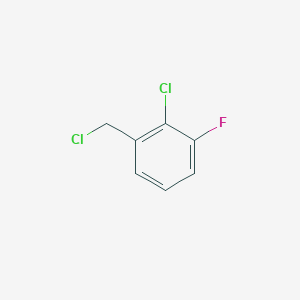
![[1-[4-(4-Methylphenyl)-1H-imidazol-2-YL]ethyl]amine dihydrochloride](/img/structure/B1457451.png)
